(6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
The compound (6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic organic molecule It features a thiazolo[2,3-c][1,2,4]triazole core, which is a fused ring system combining thiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Benzylidene Formation: The final step involves the condensation of the triazole-thiazole intermediate with 2,5-dimethoxybenzaldehyde under acidic or basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit antimicrobial, antifungal, and anticancer activities .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, the compound’s properties are leveraged for the development of new materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of (6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole core but differ in their substitution patterns and ring fusion.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
(6Z)-6-(2,5-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: is unique due to its specific substitution pattern and the presence of both methoxy and benzylidene groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6Z)-6-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-8-9-15(25-2)13(10-14)11-16-18(23)22-17(20-21-19(22)26-16)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11- |
InChI Key |
HLDAESHOBKUPAT-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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